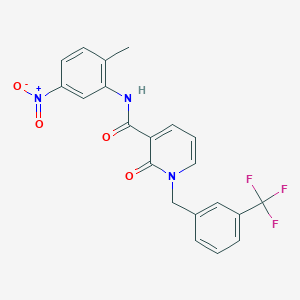

N-(2-methyl-5-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methyl-5-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of various functional groups, such as the nitro group, trifluoromethyl group, and carboxamide, contributes to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-5-nitroaniline, 3-(trifluoromethyl)benzaldehyde, and ethyl acetoacetate.

Condensation Reaction: The first step involves the condensation of 2-methyl-5-nitroaniline with ethyl acetoacetate in the presence of a base like sodium ethoxide to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the dihydropyridine ring structure.

Benzylation: The final step involves the benzylation of the dihydropyridine intermediate with 3-(trifluoromethyl)benzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

N-(2-methyl-5-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide exhibits various biological activities:

Antimicrobial Activity

Recent studies indicate that derivatives of dihydropyridine compounds demonstrate significant antibacterial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds synthesized through Biginelli reactions showed improved antimicrobial activity compared to standard antibiotics like Ciprofloxacin .

Antiviral Properties

Research into the antiviral potential of similar compounds has revealed efficacy against viruses such as H5N1 and SARS-CoV-2. The structural features of this compound may contribute to its ability to inhibit viral replication .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against several pathogenic bacteria. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics, suggesting its potential as a viable alternative in treating bacterial infections.

Case Study 2: Antiviral Activity Against SARS-CoV-2

In vitro testing demonstrated that derivatives containing the dihydropyridine scaffold effectively inhibited the replication of SARS-CoV-2. The mechanism was attributed to interference with viral entry or replication processes, highlighting the compound's potential in developing antiviral therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:

| Structural Feature | Influence on Activity |

|---|---|

| Nitro group at the 5-position | Enhances electron-withdrawing properties, increasing reactivity |

| Trifluoromethyl group | Improves lipophilicity and metabolic stability |

| Dihydropyridine core | Essential for antimicrobial activity |

Mecanismo De Acción

The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide likely involves interaction with specific molecular targets such as ion channels or enzymes. The dihydropyridine ring is known to interact with calcium channels, potentially inhibiting calcium influx into cells. This can lead to various physiological effects, including vasodilation and reduced blood pressure.

Comparación Con Compuestos Similares

Similar Compounds

Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.

Amlodipine: Another dihydropyridine derivative with similar antihypertensive effects.

Nicardipine: Used for its vasodilatory properties in the treatment of angina and hypertension.

Uniqueness

N-(2-methyl-5-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which can enhance its metabolic stability and bioavailability. The nitro group also adds to its reactivity, allowing for further chemical modifications.

This compound’s distinct combination of functional groups and potential biological activities makes it a valuable subject for ongoing research in various scientific fields.

Actividad Biológica

N-(2-methyl-5-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Synthesis and Structural Properties

The synthesis of this compound typically involves multi-step synthetic pathways. The structural properties of the compound can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. These techniques help confirm the molecular structure and functional groups present in the compound.

Biological Activities

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated inhibitory effects on human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay method. The results showed a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .

2. Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. Molecular docking studies have been employed to analyze interactions between the compound and key proteins involved in cancer progression, such as EGFR tyrosine kinase. The binding affinity and interaction dynamics provide insights into how this compound could potentially disrupt cancer cell signaling pathways .

3. Antimicrobial Activity

Preliminary investigations suggest that derivatives of dihydropyridine compounds may also exhibit antimicrobial properties. The presence of nitro and trifluoromethyl groups is hypothesized to enhance the antimicrobial activity against various bacterial strains. Further studies are needed to quantify this activity and understand the underlying mechanisms .

Case Study 1: Anticancer Evaluation

In a recent study, researchers synthesized this compound and tested its effects on HT29 and DU145 cells. The study utilized the MTT assay to assess cell viability, revealing IC50 values comparable to established chemotherapy agents.

Case Study 2: Molecular Docking Analysis

A molecular docking study was conducted to evaluate the interaction of the compound with EGFR tyrosine kinase. The results indicated a strong binding affinity, suggesting that this compound could serve as a lead for developing new EGFR inhibitors.

Propiedades

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O4/c1-13-7-8-16(27(30)31)11-18(13)25-19(28)17-6-3-9-26(20(17)29)12-14-4-2-5-15(10-14)21(22,23)24/h2-11H,12H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDGLWFYLJHZGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.